Cas no 1803743-27-2 (2-Bromo-6-ethylphenylhydrazine)

2-Bromo-6-ethylphenylhydrazine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-ethylphenylhydrazine
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- インチ: 1S/C8H11BrN2/c1-2-6-4-3-5-7(9)8(6)11-10/h3-5,11H,2,10H2,1H3
- InChIKey: MUCOFGHJDJEGND-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1NN)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38
2-Bromo-6-ethylphenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250000250-250mg |
2-Bromo-6-ethylphenylhydrazine |
1803743-27-2 | 98% | 250mg |
714.00 USD | 2021-06-15 | |
Alichem | A250000250-500mg |
2-Bromo-6-ethylphenylhydrazine |
1803743-27-2 | 98% | 500mg |
1,009.40 USD | 2021-06-15 | |
Alichem | A250000250-1g |
2-Bromo-6-ethylphenylhydrazine |
1803743-27-2 | 98% | 1g |
1,836.65 USD | 2021-06-15 |
2-Bromo-6-ethylphenylhydrazine 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
2-Bromo-6-ethylphenylhydrazineに関する追加情報
Introduction to 2-Bromo-6-ethylphenylhydrazine (CAS No. 1803743-27-2)
2-Bromo-6-ethylphenylhydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1803743-27-2, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a bromo substituent on a phenyl ring and an ethyl group at the para position relative to the hydrazine moiety, presents a unique structural framework that makes it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-bromo-6-ethylphenylhydrazine consists of a benzene ring substituted with a bromine atom at the 2-position and an ethyl group at the 6-position, with a hydrazine functional group attached. This arrangement imparts specific electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological assays. The presence of both bromine and hydrazine functionalities allows for further derivatization, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of arylhydrazines due to their diverse biological activities. 2-Bromo-6-ethylphenylhydrazine has been studied for its potential role in developing novel therapeutic agents. Research indicates that this compound may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases. The bromo substituent enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of 2-bromo-6-ethylphenylhydrazine is its utility as a precursor in synthesizing more intricate molecules. For instance, it can be used to generate substituted phenanthridines or quinolines, which are known for their pharmacological significance. The hydrazine group can also participate in condensation reactions to form Schiff bases, which have been explored for their antimicrobial and anti-inflammatory properties. These derivatives often serve as lead compounds in drug discovery pipelines.
The synthesis of 2-bromo-6-ethylphenylhydrazine typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes bromination of ethylphenol followed by hydrazination. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional substituents with high regioselectivity. These synthetic methodologies highlight the compound's importance as a synthetic intermediate in modern organic chemistry.
From a biological perspective, 2-bromo-6-ethylphenylhydrazine has been investigated for its interaction with biological targets. Studies suggest that its structure may allow it to modulate enzyme activity or bind to specific receptors, thereby influencing cellular processes. For example, derivatives of arylhydrazines have shown promise in inhibiting enzymes involved in inflammation pathways, such as COX and LOX enzymes. Such interactions are critical for developing drugs that can mitigate inflammatory responses without causing significant side effects.
The compound's potential extends beyond traditional pharmaceutical applications. It has been explored in materials science for its ability to form coordination complexes with metal ions, which can be useful in catalysis or as luminescent materials. The bromo and hydrazine functionalities provide anchor points for further chemical modification, enabling the design of functional materials with tailored properties.
In conclusion, 2-bromo-6-ethylphenylhydrazine (CAS No. 1803743-27-2) is a multifaceted compound with significant implications in pharmaceutical research and synthetic chemistry. Its unique structural features make it a valuable tool for developing novel therapeutics and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical innovation.
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